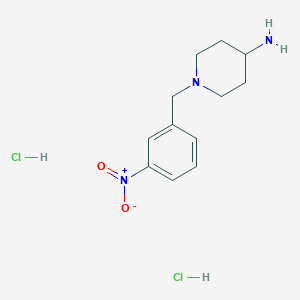

1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride

描述

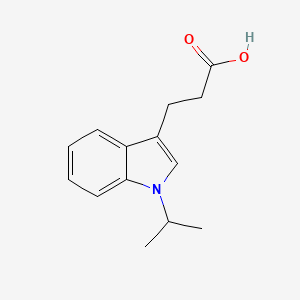

1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the formula C12H17N3O2・2HCl . It is used for research and development .

Molecular Structure Analysis

The molecular structure of 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride consists of 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 2 chlorine atoms . The molecular weight is 308.21 .科学研究应用

Chemical Reactions and Mechanisms

Amine Structure and Product Nature in Reactions with Polyhalogenonitrobenzenes : The study by Heaton and Hunt (1978) explored how primary amines, including piperidine derivatives, react with polyhalogenonitrobenzenes like 1,2,3,4-tetrachloro-5,6-dinitrobenzene. They found that primary amines typically displace a nitro group, while the reaction behavior of cyclic secondary amines was more variable, influenced by steric and electronic effects (Heaton & Hunt, 1978).

H-Bonded Ionic Associates Formation : Ukhin et al. (1995) observed that 5-nitrosalicylaldehyde forms molecular complexes with highly basic secondary aliphatic amines, including piperidine. These complexes exhibit H-bonded dimeric ionic structures, which have implications for chemical synthesis and reaction mechanisms (Ukhin et al., 1995).

Nucleophilic Substitution Reactions Under High Pressure : Ibata, Zou, and Demura (1994) studied the nucleophilic substitution of 2,3,5,6-tetrachloronitrobenzene with secondary amines, including piperidine, under high pressure. They found that the reaction yields various substitution products, which are influenced by the bulkiness and amount of amines (Ibata, Zou, & Demura, 1994).

Aromatic Nucleophilic Substitution with Amines : Ibata, Isogami, and Toyoda (1991) observed that the nucleophilic substitution reactions of aromatic halides with secondary amines, such as piperidine, were significantly accelerated under high pressure, resulting in high yields of N-substituted anilines. This study contributes to understanding the reactivity of aromatic compounds with secondary amines (Ibata, Isogami, & Toyoda, 1991).

Chemical Synthesis and Applications

Synthesis of Bifunctional Tetraaza Macrocycles : McMurry et al. (1992) described the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines, leading to bifunctional poly(amino carboxylate) chelating agents. This synthesis is significant for creating complex molecular structures with potential applications in material science and medicinal chemistry (McMurry et al., 1992).

Formation of Silver(I) Complexes : Wang (2013) studied the reaction of 5-Chloro-2-nitrobenzoic acid with silver oxide and 2-piperidin-1-ylethylamine, resulting in a dinuclear silver(I) complex. This research contributes to the field of coordination chemistry, particularly in the synthesis of metal-organic frameworks (Wang, 2013).

Synthesis and Conformational Analysis of Piperidine Analogs : Kim et al. (2007) developed a stereoselective approach for synthesizing substituted piperidines using 3-hydroxypipecolic acid. This methodology is important for creating specific piperidine structures, which are valuable in pharmaceuticals and organic chemistry (Kim et al., 2007).

安全和危害

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If on skin, all contaminated clothing should be taken off immediately and the skin should be rinsed with water. If in eyes, they should be rinsed cautiously with water for several minutes. If swallowed, the mouth should be rinsed .

属性

IUPAC Name |

1-[(3-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.2ClH/c13-11-4-6-14(7-5-11)9-10-2-1-3-12(8-10)15(16)17;;/h1-3,8,11H,4-7,9,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYIJWXOQQZQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC(=CC=C2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1393597.png)

![1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1393598.png)

![N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B1393599.png)

![Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B1393601.png)

![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid](/img/structure/B1393603.png)

![3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B1393605.png)

![N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B1393612.png)

![3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1393615.png)